6-Bromo-2,5-dimethyl-2H-indazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

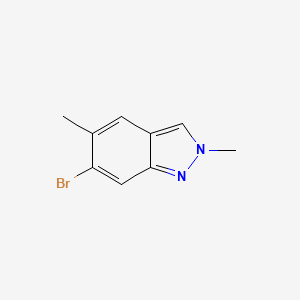

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2,5-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQKNWIRYSQPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN(N=C2C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole: A Strategic Building Block in Medicinal Chemistry

Executive Summary

The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous clinically significant agents, particularly in oncology.[1] This guide provides an in-depth technical overview of 6-Bromo-2,5-dimethyl-2H-indazole (CAS No. 1159511-92-8) , a versatile synthetic intermediate. We will delve into its chemical properties, a robust synthetic methodology, and principles of analytical characterization. The primary focus will be on its strategic application in the synthesis of complex pharmaceutical targets, using the streamlined synthesis of the tyrosine kinase inhibitor Pazopanib as a central case study. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.

Compound Profile: this compound

This compound is a substituted aromatic heterocycle. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. The N2-methylation stabilizes a specific tautomeric form, which can be crucial for directing subsequent reactions and ensuring specific biological interactions in a final drug molecule. The additional methyl group at the 5-position modifies the electronic and lipophilic properties of the molecule, which can influence solubility, metabolic stability, and target engagement of its derivatives.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1159511-92-8 | [2] |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₉BrN₂ | [2] |

| Molecular Weight | 225.09 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | |

| Purity | ≥98% (typical commercial grade) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via the N-methylation of a suitable precursor, 6-bromo-5-methyl-1H-indazole. The choice of methylating agent and base is critical for controlling the regioselectivity of the reaction.

Synthetic Pathway: N-Methylation

The reaction proceeds by deprotonation of the indazole ring's N-H proton, followed by nucleophilic attack of the resulting indazolide anion on a methylating agent.

// Nodes SM [label="6-Bromo-5-methyl-1H-indazole"]; Base [label="Strong Base (e.g., NaH)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Indazolide Anion\n(Deprotonated Intermediate)"]; Reagent [label="Methylating Agent\n(e.g., Methyl Iodide)", shape=ellipse, fillcolor="#FFFFFF"]; Product_Mix [label="Mixture of N1 and N2 Isomers"]; Product_N2 [label="this compound\n(Target Product, N2-isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_N1 [label="6-Bromo-1,5-dimethyl-1H-indazole\n(Byproduct, N1-isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Chromatographic\nPurification", shape=cylinder, fillcolor="#FBBC05"];

// Edges SM -> Intermediate [label="Deprotonation"]; Base -> Intermediate [style=dashed]; Intermediate -> Product_Mix [label="SN2 Reaction"]; Reagent -> Product_Mix [style=dashed]; Product_Mix -> Purification; Purification -> Product_N2 [label="Separation"]; Purification -> Product_N1 [label="Separation"]; }

Mechanistic Insights and Control of Regioselectivity

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal.[3] It irreversibly deprotonates the indazole N-H, generating the indazolide anion without competing in the subsequent alkylation step. This is superior to weaker bases which might only establish an equilibrium.

-

Tautomerism and Isomer Formation: The indazolide anion is a resonance-stabilized species with negative charge density on both N1 and N2 nitrogens. Consequently, alkylation typically yields a mixture of the N1 and N2-methylated isomers.[3] The thermodynamically more stable 1H-indazole is often the predominant tautomer in the starting material, but the 2H-indazole (N2-substituted) can be a significant product after alkylation.[1]

-

Purification: The separation of the N1 and N2 isomers is the most critical step in ensuring the final product's integrity. Due to their different dipole moments, they are typically separable by silica gel column chromatography.[3]

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the well-established synthesis of the analogous 6-bromo-2-methyl-2H-indazole.[3]

-

Preparation: To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

-

Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is achieved using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, a singlet for the C5-methyl group, and a characteristic singlet for the N2-methyl group, typically in the range of 4.0-4.3 ppm. The aromatic protons will exhibit coupling patterns consistent with a trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals, including two methyl carbons and seven aromatic/heterocyclic carbons. The position of the N-methyl signal will help confirm N2 substitution.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion. The spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

-

HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final product, ensuring it is free from the N1-isomer and other process-related impurities.

Application in Drug Discovery: A Strategic Intermediate for Kinase Inhibitors

The true value of this compound lies in its role as a strategic building block. The bromine at the 6-position is perfectly poised for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstone reactions in modern medicinal chemistry for constructing complex molecules.[4]

Case Study: Streamlined Synthesis of Pazopanib

Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] While the innovator's synthesis is effective, alternative routes have been developed for improved efficiency and commercial viability. One such improved route utilizes 6-bromo-2,3-dimethyl-2H-indazole, a close analog of our title compound.[7][8] This demonstrates the strategic advantage of using a pre-functionalized indazole core.

The key step involves a copper- or palladium-catalyzed amination reaction to couple the indazole core with a pyrimidine fragment. The use of this compound would follow the same logic, providing a direct route to Pazopanib analogues.

// Nodes Indazole [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="N-methylpyrimidin-4-amine\n(Coupling Partner)"]; Catalyst [label="Pd or Cu Catalyst\n+ Base", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Key Pazopanib Analogue Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalDrug [label="Further Elaboration\nto Pazopanib Analogue"];

// Edges Indazole -> Product [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)"]; Amine -> Product; Catalyst -> Product [style=dashed]; Product -> FinalDrug [label="Final Synthetic Steps"]; }

-

Causality of Experimental Choice: Starting with a 6-bromo-indazole derivative allows for the direct installation of the crucial pyrimidine side chain late in the synthesis.[7] This convergent approach is often more efficient and higher-yielding than building the indazole ring onto a pre-existing complex structure. The bromine atom provides a reliable and well-understood reaction site for this key bond formation. Patent literature describes using copper(I) oxide as a catalyst for this type of amination, which can be a more cost-effective alternative to palladium catalysts in some industrial processes.[8]

Safety, Handling, and Storage

-

Safety: this compound should be handled in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Based on analogous compounds, it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[9]

-

Handling: Avoid generating dust. Ensure all ignition sources are removed when handling the compound.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its defined structure, with a stable N2-methyl group and a versatile bromine handle, makes it an ideal intermediate for constructing complex drug candidates. As demonstrated by its close analogy to intermediates used in the efficient synthesis of Pazopanib, this building block enables a convergent and powerful approach to novel kinase inhibitors and other important therapeutic agents. Its proper synthesis, characterization, and strategic implementation can significantly accelerate drug discovery timelines.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. worldscientific.com [worldscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 9. 6-Bromo-2-methyl-2H-indazole | 590417-95-1 [sigmaaldrich.com]

physical and chemical properties of 6-Bromo-2,5-dimethyl-2H-indazole

An In-Depth Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole

Introduction: The Strategic Value of a Substituted Indazole

Indazoles represent a cornerstone class of nitrogen-containing heterocyclic compounds, renowned as "privileged scaffolds" in medicinal chemistry.[1][2] Their bicyclic structure, composed of a fused benzene and pyrazole ring, is a common motif in a multitude of pharmacologically active agents, including potent kinase inhibitors used in oncology.[2][3] this compound emerges as a particularly valuable building block for drug discovery and development professionals. Its specific substitution pattern—a bromine atom at the 6-position, a methyl group at the 5-position, and a methyl group on the pyrazole nitrogen (N2)—offers a unique combination of features for synthetic diversification and modulation of physicochemical properties.

The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The methyl groups at the 2 and 5 positions influence the molecule's electronics, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug candidates. This guide provides a detailed examination of the known , its synthesis, reactivity, and strategic application in modern drug discovery workflows.

PART 1: Core Molecular and Physicochemical Profile

A compound's identity and behavior are defined by its fundamental properties. This section outlines the core attributes of this compound.

Molecular Structure and Identifiers

The structural arrangement dictates the molecule's reactivity and interactions. The 2H-indazole tautomer, with the methyl group on the N2 nitrogen, is a key feature.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1159511-92-8 | [4][5] |

| Molecular Formula | C₉H₉BrN₂ | [4][5] |

| Molecular Weight | 225.08 g/mol | [4][5] |

| IUPAC Name | this compound |[4] |

Physicochemical Properties

The physical state and solubility characteristics are crucial for handling, formulation, and reaction setup. While extensive experimental data for this specific compound is not widely published, key properties are available from chemical suppliers.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid (form may vary) | [6] |

| Purity | ≥95% - 98% (typical) | [4][7] |

| Storage | Sealed in dry, room temperature conditions | [6][8] |

| Solubility | Generally soluble in organic solvents like DMSO and DMF |[1] |

PART 2: Synthesis, Reactivity, and Safety

Understanding how a molecule is constructed and how it behaves in chemical reactions is fundamental to its application.

Synthetic Strategy: N-Alkylation of an Indazole Precursor

The synthesis of 2-alkylated indazoles typically proceeds from the corresponding 1H-indazole precursor. The direct alkylation of an N-unsubstituted indazole often yields a mixture of N1 and N2 isomers, with the N1 product being thermodynamically more stable.[2] However, reaction conditions can be tuned to favor the N2 isomer.

A plausible and common route to this compound involves the methylation of 6-Bromo-5-methyl-1H-indazole. The choice of base and solvent is critical for directing the regioselectivity of the methylation. For instance, using sodium hydride (NaH) in THF followed by the addition of an electrophile like methyl iodide is a standard method that can produce mixtures of N1 and N2 products.[9] Separation of these isomers is typically achieved by column chromatography.

Caption: Proposed synthetic route to the target compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the bromine substituent on the benzene ring.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is an ideal site for introducing molecular complexity. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile connection of aryl, heteroaryl, alkynyl, and amino moieties, which is a cornerstone of modern library synthesis in drug discovery.

-

C-H Functionalization: Recent advances in organic synthesis have highlighted the potential for direct C-H functionalization of indazole rings. While the bromine provides a classical handle, other positions on the ring could potentially be targeted for late-stage diversification under specific catalytic conditions.

The diagram below illustrates the central role of the compound as an intermediate, leading to a diverse set of derivatives through Suzuki coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 6-Bromo-2-methyl-2H-indazole | 590417-95-1 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 6-BROMO-2-METHYL-2H-INDAZOLE | 590417-95-1 [amp.chemicalbook.com]

- 9. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 6-Bromo-2,5-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2,5-dimethyl-2H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental solubility data for this specific molecule in publicly accessible literature, this guide focuses on delivering a robust framework for its empirical determination. We will delve into the predicted physicochemical properties that govern solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and offer insights into the interpretation of this critical data. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical science, providing researchers with the necessary tools to accurately characterize this compound for downstream applications.

Introduction: The Significance of Solubility in Drug Discovery

This compound, with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol , belongs to the indazole class of compounds.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of molecules with diverse biological activities.[4] The solubility of a potential drug candidate is a paramount physicochemical property that profoundly influences its entire development trajectory. From early-stage high-throughput screening to formulation and in vivo studies, understanding a compound's ability to dissolve in various media is critical for ensuring adequate bioavailability and achieving therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and significant formulation challenges, ultimately hindering the progression of a promising compound.

This guide serves as a practical resource for scientists working with this compound, providing both the theoretical underpinnings and the experimental workflows necessary to thoroughly evaluate its solubility profile.

Physicochemical Properties Influencing Solubility

While specific experimental data for this compound is sparse, we can infer its likely behavior from its structure and from data on analogous compounds. The key parameters that dictate solubility include lipophilicity (logP), ionization constant (pKa), and crystal lattice energy.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 6-Bromo-2-methyl-2H-indazole (Predicted) | 6-Bromo-1-methyl-1H-indazole (Predicted) |

| Molecular Formula | C₉H₉BrN₂ | C₈H₇BrN₂ | C₈H₇BrN₂ |

| Molecular Weight | 225.09 g/mol | 211.06 g/mol [5] | 211.06 g/mol [6][7] |

| CAS Number | 1159511-92-8[1][2] | 590417-95-1[5] | 590417-94-0[6][7] |

| Predicted LogP | ~3.0 - 3.5 | 2.6[5] | 2.8[6] |

| Predicted pKa | Basic pKa likely in the range of 1-3 | Not available | Not available |

| General Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols.[8] | - | - |

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

The addition of a second methyl group in this compound compared to its demethylated analogs will likely increase its lipophilicity (higher logP), potentially leading to lower aqueous solubility.

Experimental Determination of Solubility: Protocols and Rationale

The two primary forms of solubility measured during drug discovery are thermodynamic and kinetic solubility. It is crucial to understand the distinction and the appropriate application for each.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most reliable technique for its determination.

The extended incubation time in the shake-flask method is essential to allow the system to reach equilibrium between the dissolved and solid states of the compound. This ensures that the measured concentration represents the maximum amount of the compound that can be dissolved under those conditions. The choice of a suitable buffer system is critical for ionizable compounds, as pH can dramatically influence solubility.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended agitation ensures that equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure all undissolved particles are removed, the supernatant should be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a standard curve with known concentrations of the compound to accurately determine the concentration in the experimental samples. The resulting concentration is the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This method is faster and requires less compound than the shake-flask method, making it suitable for early-stage drug discovery screening.

The use of a DMSO stock solution mimics the process of compound addition in many high-throughput screening assays. The rapid dilution into an aqueous buffer creates a supersaturated solution, and the subsequent measurement of the dissolved compound after a short incubation period provides an indication of its tendency to precipitate under non-equilibrium conditions.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate (e.g., 96-well) containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period, typically 1-2 hours.

-

Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.

-

Detection: Determine the concentration of the compound in the filtrate. This can be done by various methods, including HPLC-UV, LC-MS, or nephelometry (which measures turbidity caused by precipitation).

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Application

The solubility data obtained for this compound will guide several key decisions in the drug development process:

-

Structure-Activity Relationship (SAR) Analysis: In medicinal chemistry programs, solubility data is a critical parameter for optimizing lead compounds.

-

Formulation Development: Understanding the solubility in different pH environments and with various excipients is fundamental to developing a viable drug product.

-

In Vitro and In Vivo Assay Design: The solubility of the compound will determine the appropriate vehicle for administration and the maximum achievable concentration in biological assays.

Conclusion

References

- 1. aoen.lookchem.com [aoen.lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound (1159511-92-8) Introduce-Molbase [molbase.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2,5-dimethyl-2H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Bromo-2,5-dimethyl-2H-indazole, a substituted indazole of interest in synthetic and medicinal chemistry. As a crucial organic building block, understanding its structural features through spectroscopic analysis is paramount for its application in research and development.[1] This document presents a detailed interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures.[2][3] Detailed experimental protocols for acquiring such data are also provided to serve as a practical reference for researchers.

Introduction and Compound Overview

This compound is a heterocyclic aromatic compound belonging to the indazole family. The indazole core is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[4][5] The specific substitution pattern of this molecule—a bromine atom and two methyl groups—offers unique properties for further chemical modification, making it a valuable intermediate.

Compound Details:

The following sections will provide a detailed, predicted spectroscopic profile of this molecule, offering insights into its electronic and structural characteristics.

Molecular Structure and Spectroscopic Workflow

The structure of this compound dictates its spectroscopic signature. The 2H-indazole tautomer, with a methyl group on the N2 position, is a key feature. The substituents on the benzene ring—a bromine atom at position 6 and a methyl group at position 5—will significantly influence the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure and general spectroscopic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6][7]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals: two singlets for the aromatic protons, and two singlets for the non-equivalent methyl groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.6 | Singlet | 1H | H-7 | Deshielded by the adjacent bromine atom and the heterocyclic ring. Appears as a singlet due to the absence of adjacent protons. |

| 2 | ~7.2 | Singlet | 1H | H-4 | Shielded relative to H-7. Appears as a singlet due to the absence of adjacent protons. |

| 3 | ~4.1 | Singlet | 3H | N-CH₃ | The N-methyl group is deshielded due to its attachment to the electronegative nitrogen atom within the aromatic system. |

| 4 | ~2.4 | Singlet | 3H | Ar-CH₃ | The aromatic methyl group at C-5 is in a typical chemical shift range for such groups. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~148 | C-3a | Quaternary carbon at the ring junction, deshielded by two nitrogen atoms. |

| 2 | ~145 | C-7a | Quaternary carbon at the ring junction. |

| 3 | ~130 | C-5 | Carbon bearing the methyl group. |

| 4 | ~125 | C-3 | Carbon in the pyrazole ring. |

| 5 | ~122 | C-4 | Aromatic CH carbon. |

| 6 | ~120 | C-7 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| 7 | ~115 | C-6 | Carbon bearing the bromine atom (ipso-carbon). |

| 8 | ~35 | N-CH₃ | N-methyl carbon, typical range. |

| 9 | ~18 | Ar-CH₃ | Aromatic methyl carbon, typical range. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[8]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the indazole ring system.[9] |

| 2950-2850 | C-H stretch (aliphatic) | Medium | Corresponding to the C-H bonds of the two methyl groups.[9] |

| 1620-1580 | C=C stretch (in-ring) | Medium-Strong | Aromatic C=C bond vibrations within the fused ring system. |

| 1500-1450 | C=N stretch (in-ring) | Medium-Strong | Characteristic of the pyrazole part of the indazole ring. |

| 1380-1360 | C-H bend (methyl) | Medium | Bending vibration of the methyl groups. |

| ~1100 | C-N stretch | Medium | Stretch of the carbon-nitrogen bonds in the ring. |

| 700-600 | C-Br stretch | Medium-Strong | Characteristic stretching vibration for a carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.[10][11]

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion | Rationale |

| 224/226 | [M]⁺ | Molecular Ion Peak: Shows a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio, which is indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 209/211 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 145 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for bromo-aromatic compounds. |

| 117 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ ion, a characteristic fragmentation of nitrogen-containing heterocyclic compounds. |

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.[12]

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for this compound. The anticipated ¹H and ¹³C NMR spectra are expected to clearly resolve all unique protons and carbons. The IR spectrum should confirm the presence of aromatic and aliphatic C-H bonds, the heterocyclic ring system, and the C-Br bond. Mass spectrometry will be crucial for confirming the molecular weight and the presence of bromine through its distinct isotopic pattern, while the fragmentation pattern will further support the proposed structure. This comprehensive dataset serves as a valuable reference for the identification and characterization of this compound in a research setting.

References

- 1. calpaclab.com [calpaclab.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. azooptics.com [azooptics.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-2,5-dimethyl-2H-indazole

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 6-Bromo-2,5-dimethyl-2H-indazole (CAS No. 1159511-92-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, making the development of efficient and regioselective synthetic routes to its derivatives critically important.[1][2][3] This document outlines a robust synthetic strategy, focusing on the critical step of regioselective N-methylation, and details the analytical techniques required for unambiguous structural elucidation and purity assessment. The content is tailored for researchers, chemists, and drug development professionals, offering both practical protocols and the underlying scientific principles.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with 59% of FDA-approved small-molecule drugs featuring such a motif.[4] Among these, the indazole (or benzopyrazole) nucleus is a prominent pharmacophore recognized for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][5][6] Compounds such as Niraparib, Axitinib, and Benzydamine exemplify the therapeutic success of indazole-based drugs.[1][2]

The biological activity of N-substituted indazoles is often highly dependent on the position of the substituent on the pyrazole ring, existing as either the 1H- or 2H-tautomer.[3] The synthesis of a specific regioisomer, such as the target compound this compound, presents a common yet significant challenge: controlling the regioselectivity of N-alkylation.[7][8] Direct alkylation of an indazole precursor often yields a mixture of N-1 (thermodynamically favored) and N-2 (kinetically favored) products, necessitating careful optimization of reaction conditions and robust purification methods.[9][10]

This guide addresses this challenge by presenting a field-proven approach to synthesize and characterize this compound, providing the scientific community with a reliable framework for accessing this valuable molecular entity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1159511-92-8 | [11][12] |

| Molecular Formula | C₉H₉BrN₂ | [11] |

| Molecular Weight | 225.08 g/mol | [11] |

| Purity | ≥98% (typical) | [11] |

Synthetic Strategy and Methodology

The synthesis of this compound can be effectively achieved through the N-methylation of a suitable precursor, 6-Bromo-5-methyl-1H-indazole. This approach leverages a common and well-documented transformation in indazole chemistry.[13] The primary challenge lies in the separation of the desired N-2 methylated product from its N-1 regioisomer.

Proposed Synthetic Pathway

The overall workflow involves the deprotonation of the starting indazole with a strong base, followed by nucleophilic attack on a methylating agent. This process generates a mixture of isomers that are then separated via column chromatography.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of analogous bromoindazoles.[13][14]

Reagents and Materials:

-

6-Bromo-5-methyl-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-5-methyl-1H-indazole (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.5 M solution).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the highly nucleophilic indazolide anion. The use of an anhydrous solvent is critical to prevent quenching the base.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium indazolide salt may be observed as a suspension.

-

Alkylation: Add iodomethane (2.0-4.0 equiv) dropwise to the mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Causality Note: Using an excess of the alkylating agent helps drive the reaction to completion. The reaction is brought to room temperature to ensure a sufficient rate of reaction.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

-

Work-up: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system (e.g., 5% to 30% ethyl acetate in hexane). The two regioisomers (N-1 and N-2) typically have different polarities and can be separated effectively. The N-2 isomer is often less polar than the N-1 isomer.[13] Collect and concentrate the fractions containing the desired product.

Safety Precautions:

-

Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.[15]

-

Iodomethane is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

THF can form explosive peroxides. Use freshly distilled or inhibitor-stabilized anhydrous solvent.

Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Standard analytical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and, crucially, for distinguishing between the N-1 and N-2 regioisomers.

-

¹H NMR: The proton spectrum will provide key information. The chemical shifts of the N-methyl protons are particularly diagnostic. Typically, the N-2 methyl protons resonate slightly downfield compared to N-1 methyl protons in similar indazole systems. The spectrum should also show distinct signals for the aromatic protons and the C-5 methyl group.

-

¹³C NMR: The carbon spectrum should show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the N-methyl and C-5 methyl carbons, as well as the aromatic carbons, will be consistent with the proposed structure.

Table 2: Predicted NMR Data for this compound

| Data Type | Predicted Chemical Shift (ppm) & Multiplicity | Assignment |

| ¹H NMR | ~ 8.0-8.2 (s) | H-3 |

| ~ 7.5-7.7 (s) | H-7 | |

| ~ 7.3-7.5 (s) | H-4 | |

| ~ 4.1-4.3 (s) | N-CH₃ | |

| ~ 2.4-2.6 (s) | C₅-CH₃ | |

| ¹³C NMR | ~ 140-150 | C-7a |

| ~ 120-135 | Aromatic C-H & C-Br | |

| ~ 115-125 | Aromatic C-H & C-C | |

| ~ 35-40 | N-CH₃ | |

| ~ 15-20 | C₅-CH₃ | |

| Note: These are predicted values based on analogous structures. Actual values must be determined experimentally. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Low-Resolution MS (e.g., LC-MS): This technique should show a molecular ion peak [M+H]⁺ at m/z 225 and 227.

-

Isotopic Pattern: A critical diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[16]

-

High-Resolution MS (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₉H₉BrN₂).

Table 3: Expected Mass Spectrometry Data

| Ion Type | Calculated m/z | Expected Observation |

| [M]⁺ | 224.9953 | Two peaks at ~225 and ~227 with ~1:1 intensity ratio. |

| [M+H]⁺ | 225.9983 | Two peaks at ~226 and ~228 with ~1:1 intensity ratio. |

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the synthesis and for identifying the correct fractions during column chromatography.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the final purity of the compound. A successful synthesis should yield a product with >98% purity by HPLC analysis.[17]

Conclusion

This guide details a reliable and reproducible pathway for the synthesis of this compound. The core of the strategy involves a well-established N-methylation reaction on a bromo-methyl-indazole precursor, followed by a crucial chromatographic separation to isolate the desired N-2 regioisomer. The causality behind each procedural step has been explained to provide a deeper understanding of the transformation. Furthermore, a comprehensive analytical workflow, combining NMR spectroscopy, mass spectrometry, and HPLC, has been outlined to ensure the unambiguous confirmation of the product's structure and the rigorous assessment of its purity. This document serves as a valuable resource for researchers engaged in the synthesis of novel indazole derivatives for pharmaceutical and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1159511-92-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. calpaclab.com [calpaclab.com]

- 12. This compound, CasNo.1159511-92-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 13. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 14. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]

- 15. 6-Bromo-2-methyl-2H-indazole, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Indazole Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural features and synthetic tractability have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the significant biological activities of indazole derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and present illustrative data to guide researchers in this dynamic field.

Introduction: The Chemical Versatility and Biological Significance of Indazoles

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their remarkable biological activities and therapeutic potential.[3] The indazole core can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological targets. This synthetic accessibility has made the indazole scaffold a cornerstone in the design of novel therapeutic agents.[4] Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Entrectinib, feature the indazole motif, underscoring its clinical relevance.[5]

This guide will explore the key therapeutic areas where indazole derivatives have shown significant promise, elucidating the structure-activity relationships (SAR) that govern their efficacy and the experimental methodologies used to characterize their biological profiles.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indazole derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines, targeting key pathways involved in tumor growth, proliferation, and survival.[6][7][8] A primary mechanism of action for many anticancer indazoles is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[9]

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Many indazole-based compounds function as competitive inhibitors at the ATP-binding site of various tyrosine and serine/threonine kinases.[10] This inhibition disrupts downstream signaling cascades that promote cell proliferation and survival.

Case Study: Pazopanib and Entrectinib

-

Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[11][12] It potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit, thereby suppressing tumor angiogenesis and growth.[11][13][14]

-

Entrectinib is an inhibitor of tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[15][16][17] It is used to treat NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[16][18] Its ability to cross the blood-brain barrier makes it particularly effective against brain metastases.[19]

Beyond kinase inhibition, many indazole derivatives induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2) and the activation of caspases, the executioners of apoptosis.[6][13]

Signaling Pathway: Kinase Inhibition by Indazole Derivatives

Caption: Kinase inhibition by indazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][14] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 2f | 4T1 (Breast) | 0.23 | [3][13] |

| HepG2 (Liver) | 0.80 | [3] | |

| MCF-7 (Breast) | 0.34 | [3] | |

| Compound 89 | K562 (Leukemia) | 6.50 | [21] |

| Compound 93 | HL60 (Leukemia) | 0.0083 | [21] |

| HCT116 (Colon) | 0.0013 | [21] | |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [22] |

| Indazol-pyrimidine 4i | A549 (Lung) | 2.305 | [22] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators involved in the inflammatory response.[20][21][23] Commercially available anti-inflammatory drugs like Bendazac and Benzydamine contain the 1H-indazole scaffold.

Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines

The anti-inflammatory effects of many indazole derivatives are attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12][21] Additionally, some indazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[12][24]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[4][15][25]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling).[15][25] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the indazole derivative or a reference anti-inflammatory drug (e.g., Indomethacin) intraperitoneally or orally to the test groups. The control group receives the vehicle.[15]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[2][4]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[26][27]

Principle: The assay measures the peroxidase activity of COX, which is detected by monitoring the appearance of an oxidized chromogenic or fluorogenic substrate.[26]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the reaction buffer, heme, COX-2 enzyme, and the test indazole derivatives.

-

Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for a short period to allow for inhibitor binding.[28]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).[27]

-

Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [12] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [12] |

| 6-Nitroindazole | COX-2 Inhibition | 18.56 | [12] |

| Indazole | TNF-α Inhibition | 220.11 | [12] |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [12] |

| Compound AA6 | p38 MAP Kinase Inhibition | 0.403 | [29] |

Antimicrobial and Antiviral Activities

The indazole scaffold is also present in compounds with a broad spectrum of antimicrobial and antiviral activities.[30][31]

Mechanism of Action

The exact mechanisms of antimicrobial action for many indazole derivatives are still under investigation, but some have been shown to inhibit essential microbial enzymes or disrupt cell wall synthesis.[30] For instance, some 3-phenyl-1H-indazole derivatives have been identified as DNA gyrase B inhibitors.[30]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the indazole derivative in a suitable broth medium.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of Indazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 64-128 | [33] |

| S. epidermidis | 64-128 | [33] | |

| Compound 61 | S. pneumoniae | 4.0 | [31] |

| Compound 62 | S. aureus | 3.125 | [31] |

| Compound 72 | C. albicans | 3.807 (mM) | [31] |

| Compound 75 | S. mutans | 11.2 | [31] |

Activity in Neurodegenerative Diseases

Recent studies have highlighted the potential of indazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[34][35]

Mechanism of Action: Targeting Key Pathological Pathways

In the context of neurodegenerative diseases, indazole derivatives have been shown to act on various targets:

-

Inhibition of Tau Phosphorylation: Abnormal hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease. Some indazoles can inhibit the kinases responsible for this process, such as glycogen synthase kinase 3β (GSK-3β).[24]

-

Neuroprotection against Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Certain indazoles exhibit neuroprotective effects by mitigating oxidative stress-induced cell death.[25]

-

Cholinesterase and BACE1 Inhibition: Some indazole derivatives have shown dual inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), all of which are key targets in Alzheimer's disease therapy.[25]

Logical Relationship: Neuroprotective Mechanisms of Indazoles

Caption: Neuroprotective mechanisms of indazole derivatives.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects.[16][36][37]

Principle: Neurotoxicity is induced in SH-SY5Y cells using agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides. The ability of a test compound to protect the cells from this toxicity is then evaluated.[16][38]

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture SH-SY5Y cells and seed them in 96-well plates.

-

Pre-treatment with Compound: Pre-treat the cells with various concentrations of the indazole derivative for a specific duration (e.g., 6 hours).[16]

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂) for 24 hours.[16]

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 2.2.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the indazole derivative compared to cells treated with the neurotoxin alone.

Experimental Protocol: In Vitro Tau Phosphorylation Assay

This assay is used to identify inhibitors of tau kinases.[5][6][35]

Principle: A cell line stably expressing a fluorescently tagged tau protein is used. Hyperphosphorylation of tau leads to its dissociation from microtubules. Kinase inhibitors promote tau binding to microtubules, forming bundles that can be quantified by image analysis.[6]

Step-by-Step Methodology:

-

Cell Culture: Use a suitable cell line, such as U2OS cells stably expressing human Tau-tGFP.[6]

-

Compound Treatment: Treat the cells with the test indazole derivative.

-

Imaging: Acquire images of the cells using fluorescence microscopy.

-

Image Analysis: Quantify the formation of microtubule bundles. An increase in bundling indicates inhibition of tau phosphorylation.[6]

-

Data Analysis: Determine the IC₅₀ for the inhibition of tau phosphorylation.

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with significant potential in oncology, inflammation, infectious diseases, and neurodegeneration. The continued exploration of the vast chemical space around the indazole nucleus, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on the design of more selective and potent indazole derivatives, as well as the exploration of novel biological targets for this privileged scaffold.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 6. innoprot.com [innoprot.com]

- 7. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Identification of an ERK Inhibitor as a Therapeutic Drug Against Tau Aggregation in a New Cell-Based Assay [frontiersin.org]

- 11. researchhub.com [researchhub.com]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. benchchem.com [benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 27. mdpi.com [mdpi.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. mdpi.com [mdpi.com]

- 34. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Tau Phosphorylation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 36. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 38. jmpcr.samipubco.com [jmpcr.samipubco.com]

6-Bromo-2,5-dimethyl-2H-indazole as a pharmaceutical intermediate

An In-depth Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole: A Core Intermediate in Modern Pharmaceutical Synthesis

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational pillars. Their prevalence is remarkable, with a 2022 analysis showing that 59% of small-molecule drugs approved by the U.S. FDA contain such a scaffold.[1] Among these, the indazole ring system—a bicyclic aromatic structure composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold."[2] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2]

This guide focuses on a specific, highly functionalized indazole derivative: This compound . This compound serves not as an end-product, but as a critical and versatile pharmaceutical intermediate. Its strategic design, featuring a bromine atom ripe for cross-coupling reactions and specific methyl substitutions to modulate solubility and metabolic stability, makes it an invaluable building block for constructing complex, high-value active pharmaceutical ingredients (APIs). We will explore its synthesis, key transformations, and its application in the logical construction of potential therapeutic agents.

Physicochemical and Spectroscopic Profile

A clear understanding of a starting material's fundamental properties is the bedrock of any successful synthetic campaign. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1159511-92-8 | [3] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| Molecular Weight | 225.09 g/mol | [3][4] |

| Appearance | White to light yellow solid | [5] |

| Purity | Typically ≥97% | [4] |

Spectroscopic Signature (¹H NMR)

While a reference spectrum should always be run, the expected ¹H NMR spectroscopic data in a solvent like CDCl₃ provides a crucial identity check. The structure suggests a distinct pattern:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring.

-

N-Methyl Protons: A singlet integrating to three protons will appear for the methyl group attached to the N2 position (approx. 3.8-4.2 ppm).

-

C-Methyl Protons: A second singlet, also integrating to three protons, will be present for the methyl group at the C5 position (approx. 2.3-2.6 ppm).

The absence of a broad N-H proton signal and the presence of the N-methyl signal are key indicators of the 2H-indazole isomer.

Synthesis: The Challenge of Regiocontrol

The synthesis of N-alkylated indazoles presents a classic regioselectivity challenge. Direct alkylation of an indazole precursor often yields a mixture of N1 and N2 isomers, necessitating careful reaction control and robust purification methods. The synthesis of this compound is best approached via the N-methylation of a 6-bromo-5-methyl-1H-indazole precursor.

The causality behind this synthetic strategy is rooted in controlling the nucleophilicity of the indazole nitrogen atoms.

-

Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is employed to deprotonate the N-H of the indazole ring. This creates an indazolide anion, a much more potent nucleophile than the neutral starting material.

-

Alkylation: The indazolide anion then attacks the electrophilic methyl source, typically methyl iodide or dimethyl sulfate. This Sₙ2 reaction can occur at either the N1 or N2 position. The 2H-indazole is often the thermodynamically more stable product, but a mixture is common.[2]

-

Purification: The N1 and N2 isomers possess different dipole moments and, consequently, different polarities. This difference is exploited for separation using silica gel column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is an illustrative methodology based on standard procedures for indazole alkylation.[6]

Step 1: Deprotonation

-

To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of starting material) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

Step 2: N-Methylation

-

Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

Step 3: Work-up and Purification

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired this compound (the less polar isomer) from the 1,5-dimethyl isomer.

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-methylation of a bromo-indazole precursor.

The Strategic Role in Synthesis: A Gateway to Molecular Complexity

The true value of this compound lies in the synthetic potential of its C6-bromo substituent. This bromine atom is a versatile functional handle, perfectly positioned for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.

Key Transformation: The Suzuki-Miyaura Cross-Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it allows for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position of the indazole core, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

The causality of the Suzuki reaction is a well-understood catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole.

-

Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a representative example for coupling with a generic arylboronic acid.

Step 1: Reaction Setup

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Add a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

-

Purge the vessel with an inert gas (nitrogen or argon).

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

Step 3: Work-up and Purification

-

Cool the reaction to room temperature and dilute with water.

-

Extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 6-aryl-2,5-dimethyl-2H-indazole.

Application in Medicinal Chemistry Logic

Caption: Logical flow from intermediate to a potential drug candidate via Suzuki coupling.

Application Example: Constructing a Kinase Inhibitor Scaffold

Many successful kinase inhibitors, such as Pazopanib and Axitinib, utilize an indazole core. The indazole nitrogen atoms are often crucial for forming hydrogen bond interactions with the "hinge region" of the kinase active site. The 6-position, which we functionalize using the bromo-intermediate, typically points out towards the solvent-exposed region, providing an ideal attachment point for groups that confer selectivity and potency.

By using this compound, a medicinal chemist can rapidly synthesize a library of compounds. For example, coupling it with various heteroaryl boronic acids (e.g., pyridine, pyrimidine derivatives) allows for systematic probing of the kinase active site to optimize binding affinity and pharmacokinetic properties. The 2,5-dimethyl substitution pattern is not arbitrary; it's a deliberate design choice to block potential sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes) and to fine-tune the molecule's overall lipophilicity and solubility.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in pharmaceutical development. Its synthesis, while requiring careful control of regiochemistry, leads to a highly valuable intermediate. The C6-bromo group serves as a reliable handle for advanced palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex molecular architectures. For researchers and scientists in drug development, understanding the synthesis and reactivity of this intermediate provides a direct and powerful route to novel indazole-based therapeutics, particularly in the competitive field of kinase inhibitor design.

References

- 1. This compound | 1159511-92-8 | Benchchem [benchchem.com]